Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide
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Overview
Description
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide is a chemical compound with the molecular formula C17H24Br2N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an isoquinolinium core and a morpholino group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide typically involves the reaction of isoquinoline derivatives with 4-methylmorpholine and a suitable alkylating agent. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction can produce isoquinoline derivatives with reduced functional groups.
Scientific Research Applications
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
4-Methylmorpholine: A component of the compound, used in various chemical reactions and as a solvent.
Isoquinolinium derivatives: Other derivatives with similar structures but different substituents.
Uniqueness
Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide is unique due to its combination of an isoquinolinium core and a morpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64059-44-5 |
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Molecular Formula |
C17H24Br2N2O |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
4-(3-isoquinolin-2-ium-2-ylpropyl)-4-methylmorpholin-4-ium;dibromide |
InChI |
InChI=1S/C17H24N2O.2BrH/c1-19(11-13-20-14-12-19)10-4-8-18-9-7-16-5-2-3-6-17(16)15-18;;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
SVSWMJWPWQDOBP-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origin of Product |
United States |
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